

Application of Pristanic Acid-d3 for Accurate Lipidomic Profiling

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Compound of Interest

Compound Name: *Pristanic acid-d3*

Cat. No.: *B3026027*

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Introduction

In the burgeoning field of lipidomics, the precise and accurate quantification of lipid species is paramount for elucidating their roles in health and disease. Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a branched-chain fatty acid, is a key metabolite in alpha-oxidation of phytanic acid and a signaling molecule that activates nuclear receptors like PPAR α . Elevated levels of pristanic acid are indicative of several peroxisomal disorders. Stable isotope-labeled internal standards are indispensable for correcting for sample loss during preparation and for variations in ionization efficiency in mass spectrometry. **Pristanic acid-d3**, a deuterated analog of pristanic acid, serves as an ideal internal standard for the accurate quantification of endogenous pristanic acid in complex biological matrices. This document provides detailed application notes and protocols for the use of **Pristanic acid-d3** in lipidomics profiling, targeted at researchers, scientists, and drug development professionals.

Data Presentation

The use of **Pristanic acid-d3** as an internal standard allows for the reliable quantification of pristanic acid in various biological samples, particularly in plasma for the diagnosis of peroxisomal disorders. The following table summarizes the quantitative data of pristanic acid concentrations in plasma from healthy individuals and patients with various peroxisomal disorders, as determined by stable isotope dilution analysis.^{[1][2]}

Condition	Pristanic Acid Concentration in Plasma (μmol/L)
Healthy Controls	
Newborns (1-7 days)	0.03 - 0.28
Infants (1-12 months)	0.05 - 0.45
Children (1-18 years)	0.10 - 0.80
Adults (>18 years)	0.15 - 1.20
Peroxisomal Disorders	
Zellweger Syndrome	5.20 - 35.50
Neonatal Adrenoleukodystrophy	2.80 - 22.40
Infantile Refsum Disease	1.50 - 15.60
Rhizomelic Chondrodysplasia Punctata	0.05 - 0.40
D-Bifunctional Protein Deficiency	12.30 - 98.70
Acyl-CoA Oxidase Deficiency	0.10 - 0.90
Thiolase Deficiency	8.50 - 75.20

Experimental Protocols

Protocol 1: Quantitative Analysis of Pristanic Acid in Human Plasma using Pristanic Acid-d3 and LC-MS/MS

This protocol details the steps for the quantitative analysis of pristanic acid in human plasma samples using **Pristanic acid-d3** as an internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Materials:

- Human plasma samples
- Pristanic acid-d3** (internal standard)

- Methanol (LC-MS grade)
- Chloroform (HPLC grade)
- Iso-octane (HPLC grade)
- Hydrochloric acid (HCl)
- Nitrogen gas
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

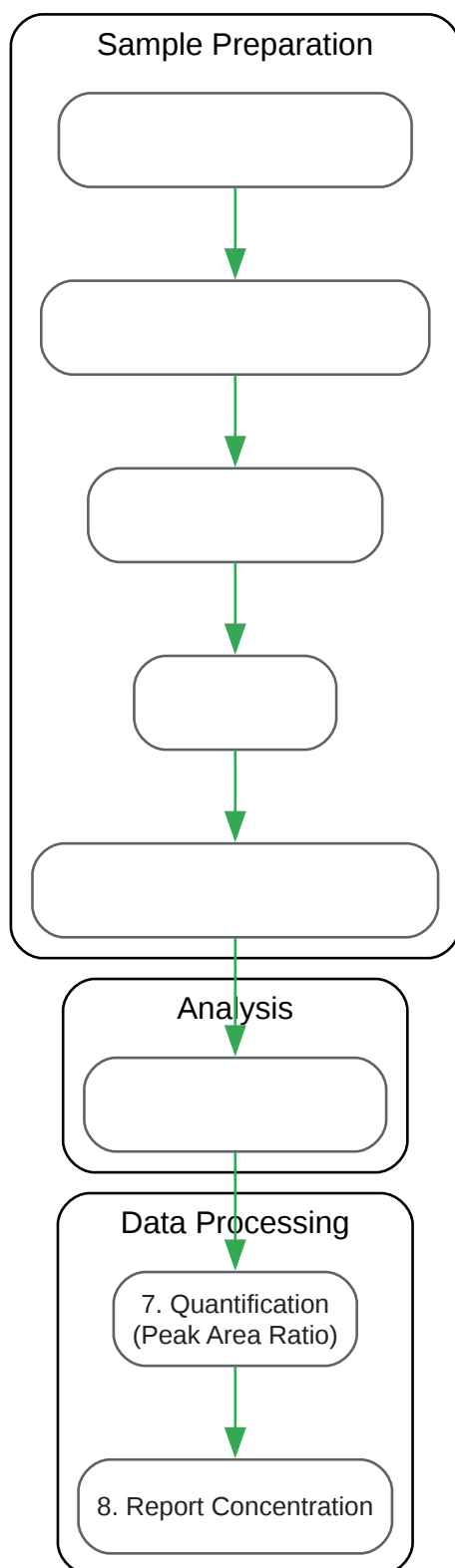
Procedure:

- Preparation of Internal Standard Working Solution:
 - Prepare a stock solution of **Pristanic acid-d3** in ethanol at a concentration of 1 mg/mL.
 - Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 10 µg/mL.
- Sample Preparation and Lipid Extraction:
 - Thaw frozen plasma samples at room temperature.
 - To 100 µL of plasma in a glass tube, add 50 µL of the 10 µg/mL **Pristanic acid-d3** internal standard working solution.
 - Add 1 mL of methanol and vortex thoroughly to precipitate proteins.
 - Add 2 mL of chloroform and vortex for 2 minutes.
 - Centrifuge at 3000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.
 - Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.

- Sample Reconstitution:
 - Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).
 - Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
 - Gradient:
 - 0-1 min: 30% B
 - 1-8 min: 30-100% B
 - 8-10 min: 100% B
 - 10-10.1 min: 100-30% B
 - 10.1-12 min: 30% B
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 µL
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)

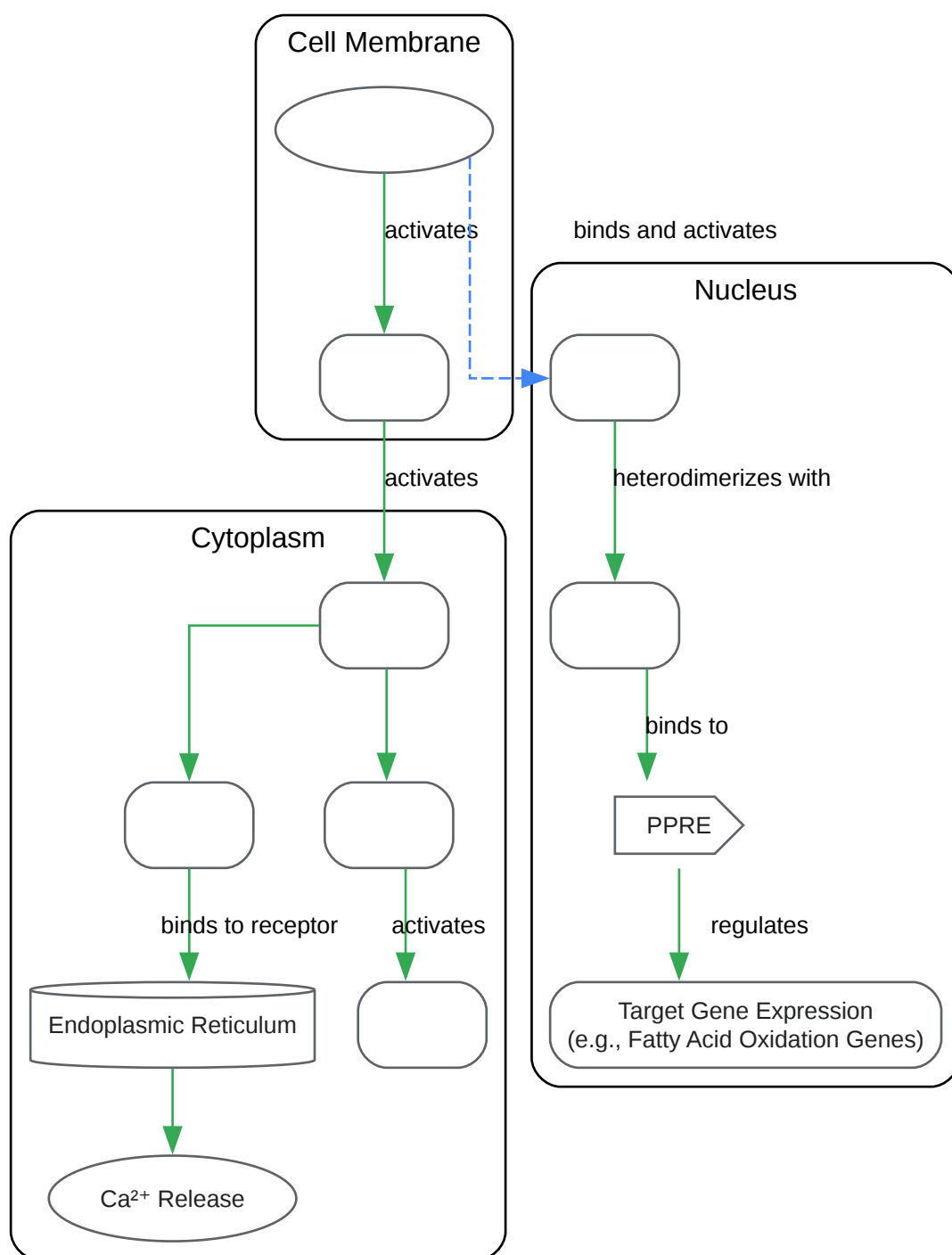
- Multiple Reaction Monitoring (MRM) Transitions:
 - Pristanic Acid: Precursor ion (m/z) 297.3 -> Product ion (m/z) 297.3 (for quantification) and 253.3 (for confirmation)
 - **Pristanic Acid-d3**: Precursor ion (m/z) 300.3 -> Product ion (m/z) 300.3
- Collision Energy and other MS parameters should be optimized for the specific instrument used.
- Data Analysis:
 - Quantify the amount of pristanic acid in the samples by calculating the peak area ratio of the endogenous pristanic acid to the **Pristanic acid-d3** internal standard.
 - Generate a calibration curve using known concentrations of pristanic acid spiked with a constant amount of **Pristanic acid-d3** to determine the absolute concentration in the unknown samples.

Mandatory Visualization



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Caption: Experimental workflow for the quantification of pristanic acid.



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Caption: Signaling pathways of pristanic acid.

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References

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- 2. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
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